L-Alanine, 3-amino-2-methyl-(9CI)

Description

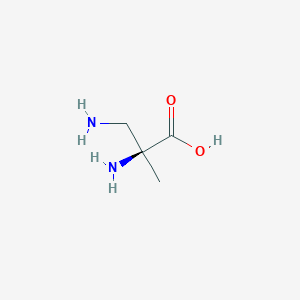

Structure

2D Structure

3D Structure

Properties

CAS No. |

170384-23-3 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(2S)-2,3-diamino-2-methylpropanoic acid |

InChI |

InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

BJVNVLORPOBATD-BYPYZUCNSA-N |

SMILES |

CC(CN)(C(=O)O)N |

Isomeric SMILES |

C[C@](CN)(C(=O)O)N |

Canonical SMILES |

CC(CN)(C(=O)O)N |

Synonyms |

L-Alanine, 3-amino-2-methyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Alanine, 3 Amino 2 Methyl 9ci and Its Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

The creation of the two stereocenters in L-alanine, 3-amino-2-methyl- with the correct absolute configuration requires sophisticated synthetic approaches. Enantioselective and diastereoselective methods are paramount in achieving high purity of the desired stereoisomer.

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

One notable example involves the use of pseudoephedrine as a chiral auxiliary for the synthesis of α-substituted β-amino acids. nih.gov This method is scalable and highly stereoselective. nih.gov Another approach utilizes chiral cyclic 1,2-diols as auxiliaries for the synthesis of optically active α-alkylated α,α-disubstituted amino acids. jst.go.jpnih.gov For instance, the alkylation of chiral glycine (B1666218) derivatives bearing an axially chiral BINOL auxiliary has been used to prepare a variety of enantiomerically pure α-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org

A general strategy for employing a chiral auxiliary is depicted below:

Attachment of the chiral auxiliary to the starting material.

Diastereoselective reaction to introduce the new stereocenter(s).

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

| Chiral Auxiliary | Application | Diastereoselectivity | Reference |

| Pseudoephedrine | Synthesis of α-substituted β-amino acids | High | nih.gov |

| Chiral cyclic 1,2-diols | Synthesis of optically active α-ethylated α,α-disubstituted amino acids | Not specified | jst.go.jpnih.gov |

| (R)-BINOL | Alkylation of chiral glycine derivatives | 69-86% de | wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines and α-disubstituted β-homoprolines | High | acs.org |

Asymmetric Catalysis for α,α-Disubstitution and β-Amination

Asymmetric catalysis offers an efficient and atom-economical alternative to stoichiometric chiral auxiliaries for the synthesis of α,α-disubstituted amino acids. acs.org These methods often involve the use of a chiral catalyst to control the stereoselectivity of a reaction that creates the quaternary stereocenter.

Recent advancements have focused on the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes catalyzed by diarylprolinol silyl (B83357) ethers, using racemic oxazolones as reagents to generate chiral quaternary amino acids with high diastereo- and enantioselectivity. nih.gov Another strategy involves a sequential C(sp²)–C(sp³) Suzuki cross-coupling followed by asymmetric hydrogenation to access a diverse array of β,β-disubstituted alanine (B10760859) derivatives with high yield and excellent enantioselectivity. nih.govillinois.edu This method is notable for its broad functional group tolerance and scalability. nih.govillinois.edu

Enzymatic and Chemoenzymatic Synthetic Routes

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of complex molecules. nih.gov Chemoenzymatic approaches combine the advantages of both chemical and enzymatic synthesis. nih.gov

For the synthesis of α,α-disubstituted amino acids, enzymes like aminopeptidases can be used for the kinetic resolution of racemic mixtures. iupac.org For example, a crude enzyme preparation from Pseudomonas putida has been used for the resolution of various α-H amino acids. iupac.org More recently, a one-pot chemoenzymatic approach has been developed for the construction of azacyclic non-canonical amino acids with multiple substitutions by combining enzymatic transamination and chemical imine hydrogenation. nih.gov The synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid has also been achieved through papain-catalyzed chemoenzymatic polymerization. rsc.org

Classical Chemical Synthesis Routes

While modern enantioselective methods are often preferred, classical chemical syntheses remain relevant. These routes typically involve multi-step sequences and may require resolution of racemic mixtures at a later stage.

A common starting material for the synthesis of 2,3-diaminopropionic acid (DAP) derivatives, which are structurally related to the target compound, is serine. mdpi.com A synthetic strategy for preparing orthogonally protected methyl esters of L-DAP involves the reductive amination of an aldehyde derived from commercially available Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comresearchgate.net Another efficient synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid starts from commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-nitrogen. acs.org

Protecting Group Chemistry in the Synthesis of Polyamino Acids

The synthesis of polyamino acids and peptides containing L-alanine, 3-amino-2-methyl- requires careful selection and use of protecting groups to prevent unwanted side reactions at the two amino functionalities. wikipedia.org Orthogonal protecting groups are particularly valuable as they can be removed selectively under different reaction conditions. mdpi.comresearchgate.net

Commonly used protecting groups for the amino function include:

Boc (tert-butyloxycarbonyl): Acid-labile. researchgate.net

Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile. mdpi.comresearchgate.net

Cbz (carboxybenzyl): Removable by hydrogenolysis. acs.org

Tosyl (Ts): Can be removed under reductive conditions. researchgate.net

The choice of protecting groups is crucial for the success of the synthesis, especially in solid-phase peptide synthesis (SPPS) where repeated deprotection and coupling steps are required. nih.govresearchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Reference |

| tert-Butyloxycarbonyl | Boc | Acidic | researchgate.net |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic | mdpi.comresearchgate.net |

| Carboxybenzyl | Cbz | Hydrogenolysis | acs.org |

| p-Toluenesulfonyl | Tosyl | Reductive | researchgate.net |

Strategies for Stereochemical Purity Determination

Ensuring the stereochemical purity of the final product is a critical aspect of asymmetric synthesis. Several analytical techniques are employed for this purpose.

Chiral Chromatography: This is a powerful technique for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) are used in high-performance liquid chromatography (HPLC) and gas chromatography (GC) to resolve chiral compounds. sigmaaldrich.com For example, CHIROBIOTIC T and T2 columns have shown unique selectivity for underivatized α-, β-, γ- or cyclic amino acids. sigmaaldrich.com

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a crystalline compound. researchgate.netresearchgate.netacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space. researchgate.netacs.org

Spectroscopic Methods:

NMR Spectroscopy: While NMR itself does not directly distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the enantiomers. nih.gov For instance, the formation of two different diastereoisomers can be quantified by ¹H NMR analysis of crude reaction mixtures by examining the chemical shifts of specific protons. nih.gov

Optical Rotation: Measurement of the specific rotation of a compound using a polarimeter can indicate its enantiomeric purity, provided the specific rotation of the pure enantiomer is known. nih.gov

Chemical Reactivity and Mechanistic Investigations of L Alanine, 3 Amino 2 Methyl 9ci

Reactions of the Primary Amino Groups (N-terminal and β-amino)

The presence of two primary amino groups, the α-amino (N-terminal) and the β-amino group, offers multiple sites for chemical modification. The differential reactivity of these amines can be exploited for selective functionalization.

The α-amino group, being directly attached to the chiral center, exhibits typical reactivity of α-amino acids. It can readily undergo N-alkylation, N-acylation, and sulfonylation. For instance, N-methylation of amino acids is a common strategy in medicinal chemistry to enhance peptide bioavailability and stability monash.edu. While direct N-methylation of L-Alanine, 3-amino-2-methyl-(9CI) is not explicitly detailed in the literature, methods used for other amino acids, such as reductive amination with formaldehyde (B43269) and a reducing agent, could be applied sciencemadness.org.

The β-amino group's reactivity is analogous to that of other β-amino acids. Orthogonal protection strategies are crucial for selectively reacting one amino group over the other. For the related 2,3-diaminopropionic acid (DAP), various protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are employed to achieve selective derivatization of the α- and β-amino groups angelfire.comualberta.ca. A similar strategy would be applicable to L-Alanine, 3-amino-2-methyl-(9CI).

Both amino groups can react with aldehydes and ketones to form Schiff bases (imines) drugbank.com. This reaction is often the first step in more complex transformations, such as reductive amination to form secondary amines. The relative nucleophilicity of the α- and β-amino groups can be influenced by the pH of the reaction medium and the nature of the electrophile.

The amino groups of amino acids also readily react with acids to form ammonium (B1175870) salts chemguide.co.uk. With carboxylic acids, they form the corresponding ammonium carboxylate salts libretexts.org.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acid chlorides, Anhydrides | Amides | monash.edu |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary amines | monash.edusciencemadness.org |

| Schiff Base Formation | Aldehydes, Ketones | Imines | drugbank.com |

| Salt Formation | Acids | Ammonium salts | chemguide.co.uk |

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of L-Alanine, 3-amino-2-methyl-(9CI) undergoes reactions typical of other carboxylic acids, primarily involving nucleophilic acyl substitution.

Esterification is a common transformation, typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst. For example, treatment with methanol (B129727) or ethanol (B145695) in the presence of an acid like HCl can yield the corresponding methyl or ethyl ester ualberta.ca.

Amide bond formation is another key reaction, fundamental to peptide synthesis. The carboxylic acid can be activated using various coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate reaction with an amine nih.govacs.org.

Reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry ether savemyexams.com. This transformation provides access to amino alcohol derivatives.

Conversion to Acyl Halides , for instance, by reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), can activate the carboxyl group for subsequent reactions savemyexams.com.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst | Ester | ualberta.ca |

| Amide Formation | Amine, Coupling agent (e.g., DCC, HBTU) | Amide | nih.govacs.org |

| Reduction | LiAlH₄, Dry ether | Primary alcohol | savemyexams.com |

| Acyl Halide Formation | SOCl₂, PCl₅ | Acyl chloride | savemyexams.com |

Stereospecific Transformations at the α-Methylated Center

The α-carbon of L-Alanine, 3-amino-2-methyl-(9CI) is a quaternary chiral center. Reactions at this center are challenging due to steric hindrance. However, the presence of the α-methyl group can influence the stereochemical outcome of reactions at adjacent positions and can be crucial for inducing specific conformations in peptides.

While direct substitution at the α-carbon is difficult, reactions involving the formation of an enolate or enol intermediate can lead to racemization if the α-proton were present msu.edulibretexts.org. However, in this case, the α-carbon is tertiary, lacking a hydrogen atom, which prevents enolization at this position.

The stereochemistry of the α-center is generally retained during reactions at the amino and carboxyl groups, provided that harsh conditions that could lead to racemization are avoided tru.ca. Stereocontrolled synthesis of (S)-α-methyl-α-amino acids often involves the use of chiral synthons to direct the stereochemistry of alkylation steps libretexts.org.

Formation of Cyclic Structures and Constrained Analogues

The bifunctional nature of L-Alanine, 3-amino-2-methyl-(9CI), with its two amino groups and a carboxylic acid, makes it an excellent candidate for the synthesis of cyclic structures and constrained analogues. These constrained molecules are of significant interest in medicinal chemistry as they can mimic or stabilize specific peptide secondary structures like β-turns angelfire.com.

Lactamization , the intramolecular formation of an amide bond, can occur between one of the amino groups and the carboxylic acid. Depending on which amino group reacts, different ring sizes can be formed. For instance, reaction between the α-amino group and the carboxylic acid of a precursor could lead to a diketopiperazine-like structure in a dipeptide context, while intramolecular cyclization involving the β-amino group would result in a larger ring.

The synthesis of cyclic peptides often involves the cyclization of a linear precursor in solution or on a solid support nih.govnih.gov. The success of such macrocyclizations is highly dependent on the peptide sequence and the coupling reagents used nih.govnih.gov. The presence of the α-methyl group in L-Alanine, 3-amino-2-methyl-(9CI) can act as a conformational constraint, potentially favoring cyclization over oligomerization.

| Cyclization Strategy | Key Reaction | Resulting Structure | Reference |

|---|---|---|---|

| Intramolecular Amide Bond Formation | Lactamization | Cyclic peptide/Lactam | angelfire.com |

| Head-to-Tail Cyclization | Peptide coupling | Cyclic peptide | nih.govnih.gov |

Exploration of Click Chemistry Applications in Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation and the synthesis of complex molecules due to its high efficiency and selectivity medchemexpress.commedchemexpress.com. L-Alanine, 3-amino-2-methyl-(9CI) can be derivatized to incorporate either an azide (B81097) or an alkyne functionality, making it a versatile building block for click chemistry applications.

For example, one of the amino groups could be functionalized with a propargyl group to introduce a terminal alkyne. This can be achieved through reaction with propargyl bromide. Alternatively, an azide group can be introduced, for instance, by converting a protected amino alcohol derivative to an azide via a mesylate or tosylate intermediate.

Once derivatized with an azide or alkyne, L-Alanine, 3-amino-2-methyl-(9CI) can be "clicked" with a wide range of molecules, including other amino acids, peptides, fluorescent dyes, or drug molecules that bear the complementary functionality medchemexpress.commedchemexpress.com. This allows for the construction of novel peptide conjugates and complex molecular architectures with potential applications in drug discovery and chemical biology. While specific examples for L-Alanine, 3-amino-2-methyl-(9CI) are not prevalent in the literature, the principles are well-established for other amino acids medchemexpress.commedchemexpress.comnih.govjenabioscience.com.

| Functional Group Introduction | Reaction | Click Reaction Partner | Reference |

|---|---|---|---|

| Terminal Alkyne | Alkylation with propargyl bromide | Azide-functionalized molecule | medchemexpress.commedchemexpress.com |

| Azide | Nucleophilic substitution with sodium azide | Alkyne-functionalized molecule | medchemexpress.commedchemexpress.com |

Theoretical and Computational Studies on L Alanine, 3 Amino 2 Methyl 9ci

Conformational Energy Landscapes and Ramachandran Plots

The conformational possibilities of a molecule are described by its potential energy surface (PES). For amino acid residues, a Ramachandran plot is a conventional way to visualize the energetically allowed regions of backbone dihedral angles φ (phi) and ψ (psi), providing critical insights into protein structure and folding. wikipedia.org While originally developed for α-amino acids, the principles can be extended to β-amino acids like L-Alanine, 3-amino-2-methyl-(9CI).

The presence of a methyl group on the α-carbon, in addition to the standard side chain, introduces significant steric hindrance. This bulkiness is expected to restrict the range of accessible φ and ψ angles more than what is observed for simpler amino acids like glycine (B1666218) or even L-alanine. letstalkacademy.com For L-alanine, the methyl side chain already limits the allowed regions on the Ramachandran plot compared to glycine. letstalkacademy.com In L-Alanine, 3-amino-2-methyl-(9CI), the additional methyl group at the Cα position would further constrain the backbone, leading to a more defined and smaller set of low-energy conformations.

Computational studies on β-alanine have identified several stable conformers in the gas phase using methods like Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.net The conformational landscape of L-Alanine, 3-amino-2-methyl-(9CI) would be an evolution of this, with the α-methyl group playing a decisive role in dictating the energetically favorable geometries. The analysis of related N-methylated alanine (B10760859) peptides shows that methylation significantly alters the conformational landscape, sometimes favoring unique helical structures stabilized by carbonyl-carbonyl interactions rather than traditional hydrogen bonds. nih.govrsc.org

Systematic searches of the potential energy surface, often initiated from molecular dynamics simulations, can identify numerous local minima. Subsequent optimization with higher-level quantum mechanical methods can refine these structures and their relative energies. researchgate.net For L-Alanine, 3-amino-2-methyl-(9CI), this would likely reveal a few dominant conformers where steric clashes are minimized while favorable intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups, are preserved.

| Conformer | Predicted φ Angle (°) | Predicted ψ Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| I (Global Minimum) | -150 | 80 | 0.00 | N-H···O=C Hydrogen Bond |

| II | 65 | -70 | ~1.5 | Steric minimization |

| III | -80 | 160 | ~2.8 | Extended conformation |

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., DFT, ab initio methods)

A typical computational protocol involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which is known to provide a good balance of accuracy and computational cost for organic molecules. gelisim.edu.trresearchgate.net Following optimization, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. For L-Alanine, 3-amino-2-methyl-(9CI), the MEP would highlight the negative potential around the carboxyl oxygen atoms and the positive potential near the amino group hydrogens. The distribution of atomic charges (e.g., Mulliken charges) can also be computed to quantify the electron-donating or -withdrawing effects of the substituent groups. nih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | ~ -6.5 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | ~ +1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 7.7 eV | Indicates high kinetic stability |

| Dipole Moment | ~ 3.5 D | Reflects overall molecular polarity |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in solution and their interactions with their environment. nih.gov For L-Alanine, 3-amino-2-methyl-(9CI), MD simulations can reveal how the molecule interacts with solvent molecules, such as water, and how these interactions influence its conformational preferences. nih.gov

Simulations would typically place the molecule in a box of explicit solvent molecules and solve Newton's equations of motion for all atoms over time. The resulting trajectory provides a detailed picture of solute-solvent hydrogen bonding, the structure of the solvation shell, and the conformational transitions of the molecule. nih.gov The two amino groups and the carboxyl group of L-Alanine, 3-amino-2-methyl-(9CI) are expected to form strong hydrogen bonds with water. Conversely, the two methyl groups are hydrophobic and would influence the local water structure.

MD simulations also allow for the study of intermolecular interactions between multiple solute molecules, providing insight into aggregation behavior. nih.gov By calculating the potential of mean force (PMF) along a distance coordinate, the strength of dimerization and the preferred orientation of the interacting pair can be determined. The interactions would be a complex interplay of hydrogen bonds between the polar groups and van der Waals forces. researchgate.net Advanced techniques may combine MD with machine learning to develop highly accurate implicit solvent models, which can significantly speed up calculations while retaining accuracy. nih.govrsc.org

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides the means to model chemical reactions, map out reaction pathways, and characterize the high-energy transition states that govern reaction rates. nih.gov For L-Alanine, 3-amino-2-methyl-(9CI), potential reactions of interest include oxidation, deamination, or peptide bond formation.

To study a reaction mechanism, researchers first identify the structures of the reactants, products, and any intermediates. Then, they search for the transition state (TS) structure connecting them, which is a first-order saddle point on the potential energy surface. Methods like Quadratic Synchronous Transit (QST2/QST3) or nudged elastic band (NEB) are commonly used for this purpose. researchgate.net Once the TS is located, its structure and vibrational frequencies are calculated. The presence of a single imaginary frequency confirms a true transition state, and the associated vibrational mode corresponds to the motion along the reaction coordinate. researchgate.net

The activation energy (the energy difference between the TS and the reactants) can then be calculated, providing a prediction of the reaction rate. For enzymatic reactions involving L-Alanine, 3-amino-2-methyl-(9CI), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.gov In this approach, the reacting core of the molecule and key active site residues are treated with a high-level QM method, while the rest of the protein and solvent are modeled with a classical MM force field. This allows for the modeling of complex biological systems and has been used to study mechanisms like hydrogen atom abstraction and hydroxyl rebound in enzymes. nih.govacs.org Alchemical free energy calculations can also predict how mutations or changes in the substrate affect binding affinity and reactivity. acs.org

Advanced Analytical Techniques for Characterization of L Alanine, 3 Amino 2 Methyl 9ci

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of L-Alanine, 3-amino-2-methyl-(9CI), providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure mass-to-charge ratios (m/z) with precision in the parts-per-million (ppm) range. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For L-Alanine, 3-amino-2-methyl-(9CI) (C₄H₉NO₂), the theoretical exact mass can be calculated and compared against the experimentally measured value to confirm its elemental composition with high confidence.

Table 1: HRMS Data for L-Alanine, 3-amino-2-methyl-(9CI)

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO₂ |

| Theoretical Monoisotopic Mass | 103.06333 Da |

| Ionization Mode | Electrospray Ionization (ESI) |

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms generate unique fragmentation patterns, creating a "molecular fingerprint." By inducing fragmentation of the parent ion and analyzing the m/z of the resulting product ions, specific structural features can be confirmed. For instance, the fragmentation of the [M-H]⁻ ion of (S)-3-amino-2-methylpropanoic acid has been documented, with characteristic product ions providing structural evidence. nih.gov This high-throughput technique is also amenable to complex biological matrices, enabling selective and sensitive analysis of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the molecular structure and dynamics of L-Alanine, 3-amino-2-methyl-(9CI). Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration reveals the proton ratio, and the splitting pattern (multiplicity) provides information about neighboring protons. For L-Alanine, 3-amino-2-methyl-(9CI), one would expect distinct signals for the protons of the methyl group, the methine proton, the methylene (B1212753) protons adjacent to the amino group, and the amine protons. For comparison, the ¹H NMR spectrum of the related compound L-alanine shows a characteristic doublet for the methyl protons and a quartet for the alpha-proton due to spin-spin coupling. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. For L-Alanine, 3-amino-2-methyl-(9CI), four distinct signals would be expected, corresponding to the carboxyl carbon, the chiral carbon (C2), the methylene carbon (C3), and the methyl carbon. The chemical shifts of these carbons provide insight into their bonding and functionality. For instance, in the structurally similar 2-methylpropanoic acid, three distinct carbon signals are observed, with the two equivalent methyl carbons producing a single signal. docbrown.info Advanced NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. NMR is also used to study the metabolic fate of related amino acids by using isotopically labeled compounds. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for L-Alanine, 3-amino-2-methyl-(9CI)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₃ | ~1.1-1.3 | Doublet |

| ¹H | -CH- | ~2.5-2.8 | Multiplet |

| ¹H | -CH₂-NH₂ | ~2.9-3.2 | Multiplet |

| ¹H | -NH₂ | Variable | Broad Singlet |

| ¹³C | -COOH | ~175-185 | - |

| ¹³C | -CH- | ~40-45 | - |

| ¹³C | -CH₂-NH₂ | ~45-50 | - |

| ¹³C | -CH₃ | ~15-20 | - |

Note: Predicted values are estimates based on similar structures and may vary with solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in L-Alanine, 3-amino-2-methyl-(9CI) and the nature of intermolecular interactions, particularly hydrogen bonding. These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

The spectrum of L-Alanine, 3-amino-2-methyl-(9CI) is characterized by absorption bands corresponding to the vibrations of its key functional groups: the carboxylic acid (-COOH) and the primary amine (-NH₂).

O-H and N-H Stretching: A broad absorption band is expected in the 2500-3300 cm⁻¹ region of the IR spectrum, characteristic of the O-H stretch of the carboxylic acid involved in hydrogen bonding. docbrown.info Superimposed on this, the N-H stretching vibrations of the primary amine typically appear as one or two sharper bands in the 3300-3500 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid. docbrown.info

N-H Bending: The bending vibration of the -NH₂ group is typically observed around 1590-1650 cm⁻¹.

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending of the C-H bonds in the methyl and methine groups appear in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary data, often showing strong signals for non-polar bonds and symmetric vibrations. The study of hydrogen bonding is critical, as it dictates the solid-state structure and physical properties of the compound. In crystalline amino acids like L-alanine, pressure-dependent Raman studies have been used to investigate changes in the geometry and strength of N-H···O hydrogen bonds. researchgate.net Similar analyses for L-Alanine, 3-amino-2-methyl-(9CI) would reveal how its molecules interact in the solid state. Computational methods like Density Functional Theory (DFT) are often paired with experimental spectra to make complete vibrational assignments. nih.gov

Table 3: Characteristic Vibrational Frequencies for L-Alanine, 3-amino-2-methyl-(9CI)

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |

Note: These are typical ranges and can be influenced by the physical state and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous determination of the bond lengths, bond angles, and conformation of L-Alanine, 3-amino-2-methyl-(9CI) in its solid state. It would also reveal the details of the crystal packing, including the intricate network of intermolecular hydrogen bonds between the carboxylic acid and amine functional groups of neighboring molecules.

For amino acids, which exist as zwitterions in the solid state, X-ray crystallography confirms the protonation state of the amine and carboxylate groups. Although a specific crystal structure for L-Alanine, 3-amino-2-methyl-(9CI) is not widely published, the principles are well-established from studies of similar molecules like L-alanine. The crystal structure of L-alanine reveals a head-to-tail hydrogen bonding network where the -NH₃⁺ group of one molecule interacts with the -COO⁻ group of another. semanticscholar.org It is expected that L-Alanine, 3-amino-2-methyl-(9CI) would also form a robust, three-dimensional hydrogen-bonded lattice. This detailed structural information is crucial for understanding its physical properties and for computational modeling studies.

Chromatographic Separations (e.g., Chiral HPLC, UHPLC) for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of L-Alanine, 3-amino-2-methyl-(9CI). researchgate.net Given that the compound possesses a chiral center at the C2 position, separating it from its R-enantiomer is critical, as different enantiomers can have distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for enantiomeric separation. This is achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. A variety of CSPs are effective for separating amino acids, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC columns) or zwitterionic selectors. sigmaaldrich.comsigmaaldrich.com For the separation of the R and S enantiomers of 3-amino-2-methylpropanoic acid, specific methods have been developed. hplc.eu

Table 4: Example Chiral HPLC Method for 3-amino-2-methylpropanoic acid

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK ZWIX(+) |

| Mobile Phase | Methanol (B129727)/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine and 50 mM Acetic Acid |

| Elution Order | R < S |

Source: Chiral Technologies Amino Acid Database. hplc.eu

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and greater sensitivity, making it suitable for high-throughput analysis. nih.gov UHPLC systems, often coupled with mass spectrometry (UHPLC-MS), can be used for both purity assessment and the separation of isomers, including constitutional isomers and diastereomers, which is particularly important in complex mixtures. nih.gov Derivatization techniques can also be employed to enhance separation and detection in both HPLC and gas chromatography (GC), though direct analysis of underivatized amino acids is often preferred to avoid extra steps and potential impurities. sigmaaldrich.comresearchgate.net

Table of Compounds

| Compound Name | Synonym(s) |

|---|---|

| L-Alanine, 3-amino-2-methyl-(9CI) | (S)-3-amino-2-methylpropanoic acid, S-β-Aminoisobutyric acid |

| (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | - |

| L-Alanine | (S)-2-Aminopropanoic acid |

| 2-methylpropanoic acid | Isobutyric acid |

| Tri-L-alanine | Alanyl-alanyl-alanine |

| D-Alanine | (R)-2-Aminopropanoic acid |

| DL-alanine | (R,S)-2-Aminopropanoic acid |

Biochemical Roles and Enzymatic Transformations of L Alanine, 3 Amino 2 Methyl 9ci in Research Models

Investigation of Biosynthetic Pathways for Related Non-Proteinogenic Amino Acids

The biosynthesis of L-Alanine, 3-amino-2-methyl-(9CI) is intrinsically linked to the catabolism of the essential branched-chain amino acid, L-valine. In contrast, its enantiomer, D-β-aminoisobutyric acid (D-BAIBA), is a metabolic byproduct of thymine (B56734) degradation. researchgate.netresearchgate.netnih.gov This stereospecificity in biosynthetic origin highlights the distinct enzymatic pathways involved in their formation.

The catabolic pathway of valine leading to L-BAIBA involves several enzymatic steps. While the complete pathway is complex and can vary between organisms, a key enzyme involved in both the production and degradation of L-BAIBA is 4-aminobutyrate aminotransaminase (ABAT). researchgate.net This mitochondrial enzyme catalyzes the transamination of its substrate, and its involvement underscores the connection between L-BAIBA metabolism and the broader network of amino acid and neurotransmitter metabolic pathways.

The degradation of thymine, a pyrimidine (B1678525) base, to D-BAIBA proceeds through a well-defined pathway involving three key enzymes:

Dihydropyrimidine (B8664642) dehydrogenase (DPYD): Catalyzes the initial reduction of thymine.

Dihydropyrimidinase (DPYS): Hydrolyzes the resulting dihydropyrimidine ring.

β-Ureidopropionase (UPB1): Cleaves the N-carbamoyl-β-aminoisobutyric acid to yield D-BAIBA, ammonia, and carbon dioxide. researchgate.netnih.gov

Studies in humans have confirmed that the degradation of thymine specifically produces the (R)-form (D-BAIBA). capes.gov.br The distinct metabolic origins of the L- and D-enantiomers of β-aminoisobutyric acid are summarized in the table below.

| Enantiomer | Primary Biosynthetic Precursor | Key Metabolic Pathway |

| L-Alanine, 3-amino-2-methyl-(9CI) (L-BAIBA) | L-Valine | Valine Catabolism |

| D-β-Aminoisobutyric Acid (D-BAIBA) | Thymine | Pyrimidine Degradation |

Enzymatic Recognition and Substrate Specificity in In Vitro Systems

The enzymatic recognition of L-Alanine, 3-amino-2-methyl-(9CI) is crucial for its synthesis, degradation, and physiological functions. Several enzymes have been identified that interact with this β-amino acid, demonstrating specific substrate recognition.

As mentioned, 4-aminobutyrate aminotransaminase (ABAT) is a key enzyme in the metabolism of L-BAIBA. researchgate.net In addition to ABAT, alanine (B10760859):glyoxylate aminotransferase 2 (AGXT2) , a mitochondrial enzyme primarily expressed in the liver and kidneys, is also involved in the degradation of BAIBA. researchgate.net

Interestingly, research into the enzymatic synthesis of the (R)-enantiomer has provided insights into enzyme specificity. A two-step enzymatic cascade has been developed for the synthesis of (R)-3-amino-2-methylpropanoic acid from mesaconate. This system utilizes:

Malate dehydrogenase for the initial amination.

A decarboxylase for the final stereoselective conversion.

This highlights the potential for enzymes to distinguish between stereoisomers and related molecules.

The substrate specificity of these enzymes is critical. For instance, ABAT can act on β-alanine and other similar amino acids, but it does not recognize the D-isomer of BAIBA, showcasing its stereospecificity. The kinetic parameters of these enzymatic reactions, where available, provide quantitative measures of their efficiency and substrate preference.

Studies on Incorporation into Non-Ribosomal Peptides

Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites synthesized by microorganisms, often exhibiting a wide range of biological activities. A key feature of NRP biosynthesis is the ability of non-ribosomal peptide synthetases (NRPSs) to incorporate non-proteinogenic amino acids, including β-amino acids and methylated derivatives. wikipedia.org

The specificity of amino acid incorporation is primarily determined by the adenylation (A) domain of the NRPS module. nih.govduke.eduacs.orgrsc.org This domain selects and activates the specific amino acid for subsequent peptide bond formation. The "specificity-conferring code" of the A-domain, a set of key amino acid residues within its active site, dictates which substrate is chosen. duke.edu

While there is extensive evidence for the incorporation of various non-proteinogenic amino acids into NRPs, direct studies detailing the incorporation of L-Alanine, 3-amino-2-methyl-(9CI) are limited. However, the presence of structurally similar building blocks in known NRPs suggests its potential as a substrate. For example, the complex natural product bleomycin (B88199) contains an unusual amino acid, (3S,4R)-4-amino-3-hydroxy-2-methyl-pentanoic acid, which shares the 2-methyl-3-amino-propanoic acid backbone. nih.gov This indicates that NRPS machinery can indeed recognize and utilize such methylated β-amino acid structures.

The theoretical amenability of L-Alanine, 3-amino-2-methyl-(9CI) for NRPS-mediated synthesis is high, given the known flexibility of A-domains. Further research, including in vitro reconstitution of NRPS modules with the compound and analysis of natural product biosynthetic pathways, is needed to confirm its role as a building block in non-ribosomal peptides.

Analysis of Enzyme Inhibition Mechanisms in Model Systems

The structural similarity of L-Alanine, 3-amino-2-methyl-(9CI) to other biologically active molecules suggests its potential to act as an enzyme inhibitor. Enzyme inhibition studies are crucial for understanding the compound's mechanism of action and for the development of potential therapeutic agents.

While direct studies on the enzyme inhibitory properties of L-Alanine, 3-amino-2-methyl-(9CI) are not extensively documented, research on analogous compounds provides valuable insights. For instance, β-N-methylamino-L-alanine (BMAA), a neurotoxic non-proteinogenic amino acid, has been shown to be a competitive inhibitor of alanyl-tRNA synthetase (AlaRS). This inhibition disrupts protein synthesis and is a key aspect of its toxicity.

Furthermore, studies on derivatives of 2-methylpropanoic acid have revealed their potential as enzyme inhibitors. For example, amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been identified as potent inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDHK), an important enzyme in glucose metabolism. nih.gov

Given that L-Alanine, 3-amino-2-methyl-(9CI) is a known metabolite that can influence physiological processes such as fat and glucose metabolism, it is plausible that it exerts its effects through interactions with specific enzymes. The nature of these interactions, whether as a substrate, activator, or inhibitor, is an active area of research. The table below summarizes the inhibitory actions of related compounds.

| Inhibitor Compound | Target Enzyme | Mechanism of Inhibition |

| β-N-methylamino-L-alanine (BMAA) | Alanyl-tRNA synthetase (AlaRS) | Competitive |

| Amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid | Pyruvate dehydrogenase kinase (PDHK) | Not specified |

Applications of L Alanine, 3 Amino 2 Methyl 9ci in Advanced Chemical Research

Design and Synthesis of Conformationally Constrained Peptide Mimetics

The incorporation of L-Alanine, 3-amino-2-methyl-(9CI) into peptide sequences offers a powerful strategy for creating conformationally constrained peptide mimetics. nih.gov These mimetics are designed to mimic the bioactive conformations of natural peptides while exhibiting enhanced stability and other desirable properties. The synthesis of such peptides often involves solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. pacific.edu

Impact on Secondary Structure Induction (e.g., Helical Structures)

The stereochemistry and substitution pattern of L-Alanine, 3-amino-2-methyl-(9CI) can significantly influence the secondary structure of peptides. The presence of the β-methyl group can restrict the conformational freedom of the peptide backbone, thereby promoting the adoption of specific secondary structures such as helices. nih.gov Alanine (B10760859) itself is known to favor the formation of α-helices in peptides. nih.govnih.gov The introduction of a methyl group at the β-position, as in L-Alanine, 3-amino-2-methyl-(9CI), can further stabilize helical conformations by reducing the entropic penalty associated with folding. This is a key consideration in the design of synthetic peptides intended to mimic the structure and function of naturally occurring helical proteins. nih.gov The ability to induce and stabilize helical structures is crucial for creating functional peptide mimetics, as the α-helical motif is prevalent in many biologically active proteins. nih.gov

Enhancement of Proteolytic Stability in Model Peptides

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. nih.govnih.gov The incorporation of non-proteinogenic amino acids like L-Alanine, 3-amino-2-methyl-(9CI) can enhance the proteolytic stability of peptides. nih.gov The steric hindrance provided by the β-methyl group can prevent or slow down the recognition and cleavage of the peptide bond by proteases. This increased stability prolongs the half-life of the peptide in biological systems, a critical factor for the development of peptide-based drugs. nih.gov Peptides containing β-amino acids, a class to which L-Alanine, 3-amino-2-methyl-(9CI) can be related, have demonstrated superior stability against enzymatic degradation compared to their α-peptide counterparts. nih.gov

Development of Chemical Probes for Biological Systems

The unique structural and chemical properties of L-Alanine, 3-amino-2-methyl-(9CI) make it a valuable component in the design of chemical probes for studying biological systems. These probes can be used to investigate protein-protein interactions, enzyme mechanisms, and other cellular processes. For instance, the naphthyl group, when incorporated into an amino acid structure, can serve as a fluorescent probe for imaging applications. chemimpex.com The introduction of specific isotopic labels, such as ¹³C and ²H, into methyl groups of amino acids like alanine allows for the use of advanced NMR techniques to study the structure and dynamics of large proteins and protein complexes. researchgate.net Furthermore, alanine scanning mutagenesis, where residues are replaced by alanine, is a widely used method to determine the functional importance of specific amino acid side chains in proteins. nih.gov

Supramolecular Assemblies and Self-Assembling Biomaterials

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry. nih.gov Amino acids and their derivatives are excellent building blocks for creating such assemblies due to their inherent chirality and ability to form hydrogen bonds. L-Alanine, 3-amino-2-methyl-(9CI), with its additional functional groups, can participate in various non-covalent interactions, leading to the formation of complex supramolecular architectures such as fibers, ribbons, and networks. nih.gov These self-assembling systems have potential applications in the development of "smart" biomaterials for drug delivery and tissue engineering. The self-assembly of peptides is often directed by the formation of secondary structures like β-sheets. nih.gov

Building Block in the Synthesis of Complex Natural Product Analogues

The structural complexity and biological activity of many natural products make them attractive targets for chemical synthesis. L-Alanine, 3-amino-2-methyl-(9CI) can serve as a chiral building block in the synthesis of analogues of complex natural products. By incorporating this non-proteinogenic amino acid, chemists can create novel molecules with potentially improved or altered biological activities. The use of amino acids as starting materials in organic synthesis is a common strategy for accessing enantiomerically pure compounds. youtube.com For example, palladium-catalyzed reactions using amino acids as chiral ligands have been developed for the atroposelective synthesis of biaryls, which are important scaffolds in many natural products and pharmaceuticals. acs.org

Q & A

Q. What are the established synthetic routes for L-Alanine derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : L-Alanine derivatives are commonly synthesized via esterification or amidation reactions. For example, ester derivatives (e.g., ethyl propylalaninate) are produced by reacting L-alanine with alcohols (e.g., propyl/ethyl alcohol) under reflux with acid catalysts like sulfuric acid . Industrial-scale synthesis employs continuous flow reactors to optimize temperature and pressure, ensuring >90% purity via distillation or chromatography . Key variables include pH, solvent polarity, and catalyst type. For advanced purification, preparative HPLC or recrystallization in non-polar solvents is recommended.

Q. Which analytical techniques are most effective for characterizing L-Alanine derivatives and confirming structural integrity?

- Methodological Answer :

- FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹, amine N-H bends at ~1650 cm⁻¹) .

- NMR Spectroscopy : Confirms regiochemistry (e.g., methyl group splitting patterns in ¹H NMR) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for C8H15NO2 derivatives ).

- Chromatography (HPLC/UPLC) : Assesses purity and resolves stereoisomers .

Q. How is L-Alanine utilized in physiological studies, and what model systems are appropriate?

- Methodological Answer : L-Alanine is used to study sodium-coupled nutrient absorption in intestinal epithelia. In vitro models like Ussing chambers with stripped jejunal mucosa allow quantification of ion transport (e.g., ΔJNa measurements). For example, 20 mM L-alanine enhances sodium absorption in normal piglet jejunum but shows blunted responses in viral-infected tissues, highlighting disease-specific metabolic disruptions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for L-Alanine derivatives (e.g., antimicrobial vs. no activity)?

- Methodological Answer : Discrepancies often arise from variations in experimental design:

- Strain specificity : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria under standardized MIC assays .

- Metabolic context : Replicate studies in disease models (e.g., TGE virus-infected jejunum ) to assess host-pathogen interactions.

- Data normalization : Use internal controls (e.g., D-glucose for sodium transport assays) to isolate compound-specific effects .

Q. What strategies optimize L-Alanine derivatives for material science applications, such as nanomaterial capping agents?

- Methodological Answer :

- Functional group engineering : Introduce electron-donating groups (e.g., hydroxyethyl) to enhance coordination with metal oxides. For example, L-Alanine-capped ZnO nanorods exhibit increased carrier density (2×10¹⁹ cm⁻³ vs. uncapped 1×10¹⁷ cm⁻³) via strong Zn–O bonds .

- DFT modeling : Predict binding energies and stability of capped structures prior to synthesis .

- Electrochemical profiling : Use impedance spectroscopy to quantify charge transfer efficiency in heterojunction devices .

Q. How can researchers design experiments to elucidate the mechanism of L-Alanine derivatives in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure and under varying substrate concentrations (Lineweaver-Burk plots) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with target enzymes .

- Mutagenesis studies : Identify critical residues by comparing wild-type and mutant enzyme activity (e.g., alanine-scanning mutagenesis) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in L-Alanine derivative studies?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .

- ANOVA with post hoc tests : Compare means across treatment groups (e.g., infected vs. control tissues ).

- Principal component analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., FTIR, electrochemical, and bioactivity data) .

Q. How should researchers address batch-to-batch variability in synthetic L-Alanine derivatives?

- Methodological Answer :

- Quality control protocols : Implement in-process analytics (e.g., inline FTIR for real-time reaction monitoring) .

- Accelerated stability studies : Test derivatives under stress conditions (e.g., 40°C/75% RH) to identify degradation pathways .

- Cross-validation : Replicate key findings with independent synthesis batches and characterize using orthogonal techniques (e.g., NMR + HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.